
4-(Isobutylamino)nicotinic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Isobutylamino)nicotinic acid typically involves the introduction of an isobutylamino group to the nicotinic acid structure. One common method is the nucleophilic substitution reaction where nicotinic acid is reacted with isobutylamine under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is maintained at around 60-80°C to facilitate the reaction.
Industrial Production Methods
On an industrial scale, the production of nicotinic acid derivatives, including this compound, often involves the oxidation of 3-methylpyridine or 5-ethyl-2-methylpyridine with nitric acid . This method is preferred due to its efficiency and the availability of raw materials. The process may also involve purification steps such as crystallization or distillation to obtain the desired product in high purity.
Análisis De Reacciones Químicas
Types of Reactions
4-(Isobutylamino)nicotinic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The isobutylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nicotinic acid oxides, while reduction may produce nicotinic alcohol derivatives.
Aplicaciones Científicas De Investigación
4-(Isobutylamino)nicotinic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential effects on biological systems, including its role in metabolic pathways.
Industry: It is used in the production of various industrial chemicals and as an additive in certain products.
Mecanismo De Acción
The mechanism of action of 4-(Isobutylamino)nicotinic acid involves its interaction with specific molecular targets and pathways. The compound is known to influence lipid metabolism by modulating the synthesis and degradation of triglycerides in the liver . It also affects the release of adipokines from adipocytes, which play a role in regulating lipid levels in the blood . Additionally, it may interact with nicotinic acid receptors, leading to various physiological effects.
Comparación Con Compuestos Similares
Similar Compounds
Nicotinic Acid (Niacin): A primary form of vitamin B3, used to treat niacin deficiency and hyperlipidemia.
Nicotinamide: An amide derivative of nicotinic acid, used in various biological applications.
Inositol Hexanicotinate: A form of niacin that is slowly released in the body.
Uniqueness
4-(Isobutylamino)nicotinic acid is unique due to the presence of the isobutylamino group, which imparts distinct chemical and biological properties. This modification can enhance its solubility, stability, and interaction with specific molecular targets, making it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C10H14N2O2 |
|---|---|
Peso molecular |
194.23 g/mol |
Nombre IUPAC |
4-(2-methylpropylamino)pyridine-3-carboxylic acid |
InChI |
InChI=1S/C10H14N2O2/c1-7(2)5-12-9-3-4-11-6-8(9)10(13)14/h3-4,6-7H,5H2,1-2H3,(H,11,12)(H,13,14) |
Clave InChI |
LCVKVNYCMANXEP-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CNC1=C(C=NC=C1)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


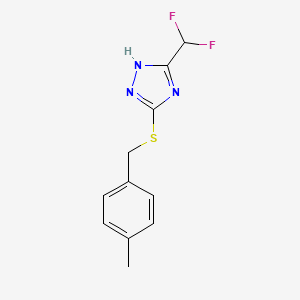
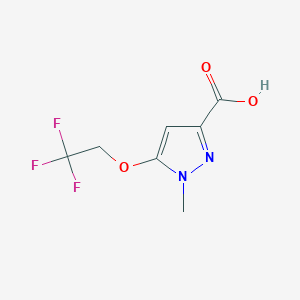
![2-(3-Fluorophenyl)benzo[d]oxazole-5-carbonitrile](/img/structure/B11787019.png)
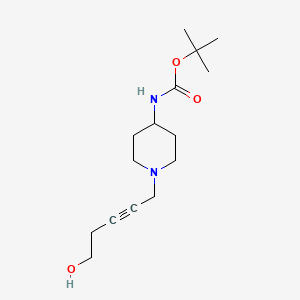
![5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-8-ol](/img/structure/B11787034.png)
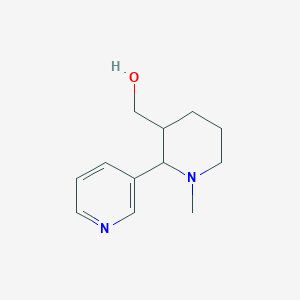
![2-(Difluoromethoxy)benzo[d]oxazole-4-carbonitrile](/img/structure/B11787043.png)

![2-(3,4-Diethoxyphenyl)-1H-benzo[d]imidazole-6-carboxylic acid](/img/structure/B11787054.png)
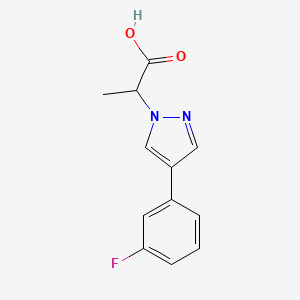
![5-tert-Butyl 1-ethyl 3-amino-6-isopropylpyrrolo[3,4-c]pyrazole-1,5(4H,6H)-dicarboxylate](/img/structure/B11787074.png)
![N-(Tetrahydro-2H-pyran-4-yl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-2-amine hydrochloride](/img/structure/B11787087.png)
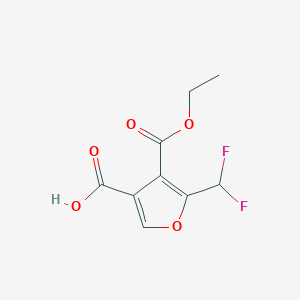
![2-(3-Iodophenyl)-6-methyl-2H-benzo[d][1,2,3]triazol-5-amine](/img/structure/B11787097.png)
